Cu-Catalyzed Cyclization: Pent-4-ynamide Enables Pyrrol-2-one Formation vs. 4-Pentynoic Acid Produces Enol Lactones
Pent-4-ynamide undergoes copper-catalyzed domino sulfonylation/intramolecular C–N coupling to yield sulfonyl-functionalized pyrrol-2-ones with yields ranging from 45–89% across 24 substrate examples [1]. In contrast, 4-pentynoic acid under analogous copper catalysis undergoes intramolecular cyclization to produce enol lactones—a fundamentally different heterocyclic scaffold [2]. The amide nitrogen in pent-4-ynamide enables C–N bond formation that is chemically inaccessible to the carboxylic acid analog.
| Evidence Dimension | Copper-catalyzed cyclization product class and yield range |
|---|---|
| Target Compound Data | Sulfonyl-functionalized pyrrol-2-ones; 45–89% isolated yield (n = 24 substrates) |
| Comparator Or Baseline | 4-Pentynoic acid (4-pentynoic acid, CAS 6089-09-4) |
| Quantified Difference | Distinct heterocyclic product: pyrrol-2-ones vs. enol lactones |
| Conditions | Cu(acac)2 catalyst, BINAP ligand, sulfonyl chloride, K2CO3, DCE, 80–100 °C |
Why This Matters
For laboratories synthesizing N-containing heterocycles, pent-4-ynamide provides direct access to pyrrol-2-ones, whereas 4-pentynoic acid yields O-containing lactones—a product divergence that cannot be bridged by modifying reaction conditions.
- [1] Wu D, Jiang M, Wang JJ, Yu W. Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. Organic Letters. 2023;25(11):1873-1878. doi:10.1021/acs.orglett.3c00441 View Source
- [2] PubChem. 4-Pentynoic acid. National Center for Biotechnology Information. Compound Summary. CID 122167. Section: Chemical Reactions. View Source
